REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+]([C:11]1[CH:12]=[C:13]([C:19]#[N:20])[C:14](=[CH:17][CH:18]=1)[C:15]#[N:16])([O-])=O.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[O:7]([C:11]1[CH:12]=[C:13]([C:19]#[N:20])[C:14](=[CH:17][CH:18]=1)[C:15]#[N:16])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
|
Name
|
|
Quantity
|
207 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1667 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
mechanically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A mixture is prepared
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(C#N)=CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |